molecular formula C16H17NO3 B5059279 4-ethoxy-N-(4-methoxyphenyl)benzamide

4-ethoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B5059279
M. Wt: 271.31 g/mol
InChI Key: AYEOTKOOQZDYDP-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol It is characterized by the presence of an ethoxy group and a methoxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-methoxyaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-N-(4-formylphenyl)benzamide or 4-ethoxy-N-(4-carboxyphenyl)benzamide.

    Reduction: Formation of 4-ethoxy-N-(4-aminophenyl)benzamide.

    Substitution: Formation of derivatives with different substituents replacing the ethoxy group.

Scientific Research Applications

4-ethoxy-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methoxyphenyl)benzamide
  • 4-ethoxy-N-(4-ethoxyphenyl)benzamide
  • 4-methoxy-N-(4-methylphenyl)benzamide

Uniqueness

4-ethoxy-N-(4-methoxyphenyl)benzamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

4-ethoxy-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-15-8-4-12(5-9-15)16(18)17-13-6-10-14(19-2)11-7-13/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEOTKOOQZDYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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